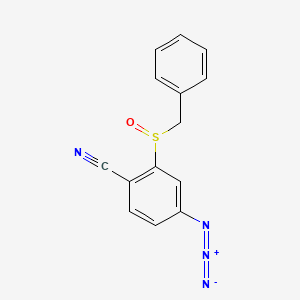

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE

Description

4-Azido-2-phenylmethanesulfinylbenzonitrile is a specialized organic compound characterized by a benzonitrile core substituted with an azide (-N₃) group at the 4-position and a phenylmethanesulfinyl (-S(O)CH₂Ph) group at the 2-position. Its structural complexity makes it a subject of interest in medicinal chemistry and materials science, particularly for designing photoaffinity probes or covalent inhibitors .

Properties

IUPAC Name |

4-azido-2-benzylsulfinylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c15-9-12-6-7-13(17-18-16)8-14(12)20(19)10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFZMFUGCUXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=C(C=CC(=C2)N=[N+]=[N-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through the reaction of a suitable benzyl halide with sodium cyanide under reflux conditions.

Introduction of the Phenylmethanesulfinyl Group: The phenylmethanesulfinyl group can be introduced via the oxidation of a corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Azidation: The azido group is introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. This reactivity makes it a valuable tool in bioorthogonal chemistry, where it can label biomolecules without interfering with their natural functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-azido-2-phenylmethanesulfinylbenzonitrile is compared below with three analogs: 4-nitro-2-phenylmethanesulfonylbenzonitrile, 4-azido-2-methylsulfinylbenzonitrile, and 2-phenylmethanesulfinyl-4-cyanobenzoic acid.

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Functional Group Synergy

- Azide vs. Nitro Groups : The azide group in This compound enables rapid cycloaddition reactions (e.g., with alkynes), unlike the nitro-substituted analog, which is inert under similar conditions .

- Sulfinyl vs.

Stability and Degradation Pathways

- Thermal stability is highly variable: The sulfinyl-azide combination in the target compound leads to moderate thermal stability (decomposition onset at ~120°C), whereas the sulfonyl-nitro analog remains stable up to 200°C. The methylsulfinyl analog degrades rapidly (<80°C) due to weaker steric shielding .

Research Findings and Limitations

- Synthetic Challenges : The azide group necessitates low-temperature handling to prevent explosive decomposition, complicating large-scale synthesis compared to nitro or carboxylic acid derivatives .

- Biological Activity : Preliminary studies suggest the sulfinyl-azide-nitrile triad enhances binding to cysteine proteases, but toxicity profiles are less favorable than sulfonyl-based analogs .

Biological Activity

Chemical Structure and Properties

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE features an azido group (-N₃), a sulfinyl group (-S=O), and a phenyl ring, contributing to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 232.26 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄OS |

| Molecular Weight | 232.26 g/mol |

| CAS Number | 496927-07-2 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through azide and sulfinyl functionalities.

- Azide Group : The azido group can undergo click chemistry reactions, facilitating the conjugation with biomolecules, which may enhance drug delivery systems or target specific cellular pathways.

- Sulfinyl Group : The sulfinyl moiety is known to form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on azido-substituted benzamides found them effective against various bacterial strains, suggesting that this compound may possess similar activity.

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibitor of proteases |

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptosis markers such as Annexin V and caspase-3 activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.